3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
Description
The compound 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:
- 4-Ethoxybenzenesulfonyl group at position 3, contributing to sulfonamide-related bioactivity.
- 6-Methoxy group on the quinolinone ring, influencing electronic properties and solubility.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5S/c1-3-32-18-8-11-20(12-9-18)33(29,30)24-16-27(15-17-6-4-5-7-22(17)26)23-13-10-19(31-2)14-21(23)25(24)28/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSABEBVCHMBTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline core using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Ethoxyphenyl Sulfonyl Group: The ethoxyphenyl sulfonyl group can be introduced through a sulfonylation reaction using 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Fluorophenyl Methyl Group: The fluorophenyl methyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-fluorobenzyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, methanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in assays to evaluate its effects on various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It is evaluated in preclinical studies for its efficacy and safety in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to a reduction in disease symptoms.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity and leading to therapeutic effects.
Signal Transduction Modulation: The compound may interfere with signal transduction pathways, altering cellular responses and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Quinolinone derivatives with sulfonamide, fluorinated, or substituted aryl groups exhibit diverse biological and physicochemical properties. Below is a detailed comparison:
Key Research Findings from Analogous Structures
Sulfonamide Role : The 4-ethoxybenzenesulfonyl group in the target compound and its analogs (e.g., ) is critical for hydrogen bonding with enzymatic targets, as seen in kinase inhibitors. Ethoxy substituents balance electron-withdrawing effects and steric demands .
Fluorophenyl vs. Chlorophenyl : The 2-fluorophenylmethyl group in the target compound offers improved metabolic stability compared to chlorophenyl analogs (e.g., ), which are more susceptible to oxidative degradation.
Methoxy Positioning : The 6-methoxy group in the target compound likely enhances π-stacking interactions in receptor binding, similar to 6,7-dimethoxy derivatives (e.g., ), though dimethoxy groups may reduce solubility.
Synthetic Methods : Many analogs (e.g., ) are synthesized via nucleophilic substitution or Suzuki coupling, suggesting the target compound’s preparation may follow similar routes .
Biological Activity
3-(4-Ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one, a complex organic compound belonging to the quinoline family, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a quinoline core with several functional groups:
- Ethoxy group : Enhances solubility and bioavailability.
- Fluorophenyl methyl group : May influence interaction with biological targets.
- Methoxy group : Contributes to the compound's chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Suzuki-Miyaura coupling reaction : Used for forming carbon-carbon bonds.
- Reactions involving chlorosulfonyl isocyanate : To introduce sulfonyl groups.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- A549 (lung cancer)
- MCF7 (breast cancer)
- HCT116 (colon cancer)
The compound's IC50 values in these studies ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.04 and 0.06 μmol/mL) .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of tubulin polymerization : Similar to other anticancer agents, disrupting microtubule dynamics can lead to cell cycle arrest and apoptosis .
- Radical scavenging activity : The ability to neutralize free radicals may contribute to its anticancer effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | IC50 (μmol/mL) |
|---|---|---|
| 3-(4-Methylphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one | Contains a methyl group instead of ethoxy | Not specified |
| 3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one | Contains a chlorine atom instead of ethoxy | Not specified |
| 3-(4-Bromophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one | Contains a bromine atom instead of ethoxy | Not specified |
The ethoxy substitution in the target compound enhances its solubility and bioavailability compared to analogs lacking this functional group.
Case Studies
Several studies have focused on the biological applications of this compound:
Q & A
Basic Question: What are the established synthetic methodologies for 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including sulfonylation, alkylation, and cyclization. For example:
- Sulfonylation : Reacting a quinolinone precursor with 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., NaH/DMF) to introduce the sulfonyl group.
- N-Alkylation : Using 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to attach the benzyl group to the nitrogen atom.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) and recrystallization from ethanol to isolate the pure compound.
Key validation steps include NMR (¹H/¹³C) for functional group confirmation and HPLC for purity assessment (>95%). For analogous procedures, refer to protocols for sulfonylated quinolinones .
Basic Question: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Structural elucidation requires a combination of techniques:
- X-ray Crystallography : Use SHELXL for refinement of diffraction data to resolve bond lengths, angles, and torsion angles. The program’s robust algorithms handle disordered atoms and twinning .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., ethoxybenzenesulfonyl at δ 1.3 ppm for CH₃, δ 4.1 ppm for OCH₂).
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₂₃FNO₅S: 492.1285).
- FTIR : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups.
Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
SAR studies require:
- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or fluorine) and compare bioactivity .
- Theoretical Frameworks : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
- Biological Assays : Test analogs in dose-response experiments (e.g., IC₅₀ in enzyme inhibition assays) and correlate with computational data.
Advanced Question: How should environmental fate studies be designed to assess this compound’s persistence?
Methodological Answer:
Follow a tiered approach:
- Laboratory Studies :
- Hydrolysis : Expose the compound to buffers (pH 4–9) at 25°C and 50°C, monitoring degradation via LC-MS.
- Photolysis : Use UV light (λ = 254 nm) in aqueous solutions to simulate sunlight effects.
- Field Studies : Deploy randomized block designs with split-split plots to evaluate soil adsorption and leaching under varying conditions (e.g., organic matter content) .
- Data Analysis : Apply first-order kinetics for degradation half-lives and ANOVA for environmental variable impacts.
Advanced Question: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
Address discrepancies through:
- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., Cochran’s Q) to identify heterogeneity sources.
- Experimental Replication : Standardize protocols (e.g., cell lines, incubation times) and include positive/negative controls.
- Mechanistic Validation : Use CRISPR knockouts or siRNA to confirm target specificity. Critical analysis of prior methodological limitations (e.g., assay interference) is essential .
Advanced Question: What strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
A multi-modal approach is recommended:
- In Vitro Assays : Measure inhibition of key enzymes (e.g., kinases) using fluorescence polarization.
- Proteomics : Perform SILAC (stable isotope labeling) to identify differentially expressed proteins in treated vs. untreated cells.
- In Vivo Models : Use transgenic organisms (e.g., zebrafish) to study phenotypic effects and toxicity.
- Computational Modeling : Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation calculations to refine binding hypotheses .
Advanced Question: How can researchers optimize crystallization conditions for X-ray studies?
Methodological Answer:
- Screening : Use vapor diffusion (hanging drop) with 96-well crystallization screens (e.g., Hampton Index Kit).
- Parameter Variation : Adjust pH (5–8), temperature (4°C–20°C), and precipitant concentration (PEG 3350: 10–30%).
- Cryoprotection : Soak crystals in mother liquor with 20% glycerol before flash-freezing.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and validate with R-factors (<0.05 for Δρ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
